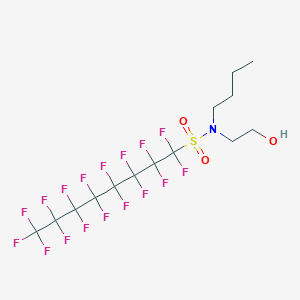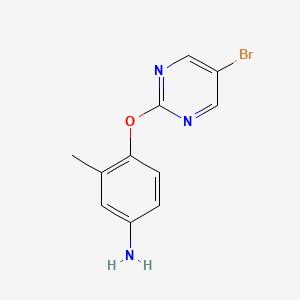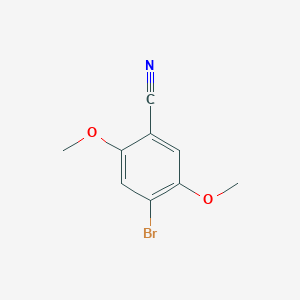![molecular formula C18H21NO2 B12065094 Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- CAS No. 87472-99-9](/img/structure/B12065094.png)
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- is an organic compound with a complex structure that includes an ethanone group, an amino group, a phenylmethoxy group, and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- typically involves multiple steps. One common method includes the following steps:
Formation of the phenylmethoxy group: This can be achieved by reacting a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the propyl group: This step involves the alkylation of the aromatic ring using a propyl halide in the presence of a strong base like potassium tert-butoxide.
Formation of the ethanone group: This can be achieved by Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-[4-(phenylmethoxy)phenyl]-: Similar structure but lacks the amino and propyl groups.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a hydroxy group instead of an amino group.
Ethanone, 2-amino-1-phenyl-: Similar structure but lacks the phenylmethoxy and propyl groups.
Uniqueness
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- is unique due to the presence of both the amino and propyl groups, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
87472-99-9 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
1-(2-amino-4-phenylmethoxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C18H21NO2/c1-3-7-16-17(11-10-15(13(2)20)18(16)19)21-12-14-8-5-4-6-9-14/h4-6,8-11H,3,7,12,19H2,1-2H3 |
Clé InChI |
SLFKKGIODTYJAV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1N)C(=O)C)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)





![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)

![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)





